molecular formula C18H24N4O2 B7933835 tert-butyl 4-(3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

tert-butyl 4-(3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

Cat. No.: B7933835
M. Wt: 328.4 g/mol
InChI Key: PVCLVKFBOAFZEB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a phenyl-substituted pyrazole ring, and a piperazine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate β-diketone under acidic conditions to form 3-phenyl-1H-pyrazole.

    N-alkylation: The pyrazole derivative is then subjected to N-alkylation with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to introduce the tert-butyl ester group.

    Piperazine coupling: Finally, the intermediate is reacted with piperazine under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenyl ring and pyrazole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the ester group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

tert-Butyl 4-(3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • tert-Butyl (2S,4R)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

Comparison: While these compounds share structural similarities with tert-butyl 4-(3-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate, they differ in their substituents and functional groups, which can significantly impact their biological activity and chemical reactivity. The presence of different substituents can alter the compound’s binding affinity to molecular targets, its solubility, and its overall pharmacokinetic properties. This uniqueness makes this compound a valuable compound for specific research applications .

Properties

IUPAC Name

tert-butyl 4-(5-phenyl-1H-pyrazol-3-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)22-11-9-21(10-12-22)16-13-15(19-20-16)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCLVKFBOAFZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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